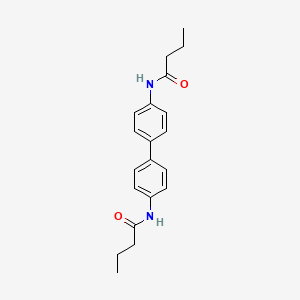
2,3-dichloro-N-(3-chloro-4-fluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dichloro-N-(3-chloro-4-fluorophenyl)benzamide is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of a protein called PARP1, which is involved in DNA repair processes. The compound has been shown to have potential applications in cancer therapy, as well as in the treatment of other diseases.
Mecanismo De Acción
The mechanism of action of 2,3-dichloro-N-(3-chloro-4-fluorophenyl)benzamide involves inhibition of PARP1. PARP1 is an enzyme that is involved in the repair of single-strand DNA breaks. Inhibition of PARP1 leads to the accumulation of DNA damage, which can be lethal to cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3-dichloro-N-(3-chloro-4-fluorophenyl)benzamide are primarily related to its inhibition of PARP1. This leads to the accumulation of DNA damage, which can trigger cell death pathways in cancer cells. The compound has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,3-dichloro-N-(3-chloro-4-fluorophenyl)benzamide is its potency as a PARP1 inhibitor. This makes it a valuable tool for studying the role of PARP1 in DNA repair processes and in cancer biology. However, the compound has limitations in terms of its specificity for PARP1. It can also inhibit other PARP family members, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving 2,3-dichloro-N-(3-chloro-4-fluorophenyl)benzamide. One area of interest is the development of more specific PARP1 inhibitors, which may have fewer off-target effects. Another area of interest is the investigation of the compound's potential applications in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, there is also potential for the compound to be used in the treatment of other diseases, such as inflammatory disorders or neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 2,3-dichloro-N-(3-chloro-4-fluorophenyl)benzamide involves several steps. The starting material is 3-chloro-4-fluoroaniline, which is reacted with 2,3-dichlorobenzoyl chloride in the presence of a base. The resulting intermediate is then treated with a reducing agent to form the final product.
Aplicaciones Científicas De Investigación
2,3-dichloro-N-(3-chloro-4-fluorophenyl)benzamide has been extensively studied in scientific research. It has been shown to be a potent inhibitor of PARP1, which is involved in DNA repair processes. This makes it a potential candidate for cancer therapy, as cancer cells often have defects in their DNA repair mechanisms.
Propiedades
IUPAC Name |
2,3-dichloro-N-(3-chloro-4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3FNO/c14-9-3-1-2-8(12(9)16)13(19)18-7-4-5-11(17)10(15)6-7/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCWYQIBLFKNRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-(3-chloro-4-fluorophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-biphenylylacetyl)hydrazono]-N-[4-chloro-3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5729509.png)
![N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5729513.png)
![N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5729528.png)

![2-[(1-bromo-2-naphthyl)oxy]-N'-(3-phenyl-2-propen-1-ylidene)butanohydrazide](/img/structure/B5729536.png)


![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methylphenyl)methanone](/img/structure/B5729558.png)
![4-chloro-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5729568.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5729576.png)
![3-[(4-methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B5729586.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-4-nitrobenzamide](/img/structure/B5729602.png)
![2,6-dichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5729604.png)
